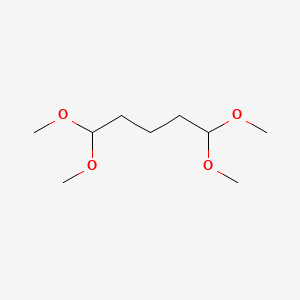

1,1,5,5-Tetramethoxypentane

Description

1,1,5,5-Tetramethoxypentane: is an organic compound with the molecular formula C9H20O4 and a molecular weight of 192.25 . . This compound is characterized by its four methoxy groups attached to a pentane backbone, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

4454-02-8 |

|---|---|

Molecular Formula |

C9H20O4 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1,1,5,5-tetramethoxypentane |

InChI |

InChI=1S/C9H20O4/c1-10-8(11-2)6-5-7-9(12-3)13-4/h8-9H,5-7H2,1-4H3 |

InChI Key |

FHBAGVNIWPLUOK-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCCC(OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethoxypentane can be synthesized through the acetalization of glutaraldehyde with methanol in the presence of an acid catalyst. The reaction typically involves heating glutaraldehyde with excess methanol and a catalytic amount of an acid such as sulfuric acid or hydrochloric acid. The reaction proceeds as follows:

Glutaraldehyde+4Methanol→this compound+2Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .

Chemical Reactions Analysis

Types of Reactions: 1,1,5,5-Tetramethoxypentane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaraldehyde and methanol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Hydrolysis: Glutaraldehyde and methanol.

Oxidation: Glutaric acid or other oxidation products.

Substitution: Various substituted pentane derivatives.

Scientific Research Applications

1,1,5,5-Tetramethoxypentane has several applications in scientific research and industry:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.

Biological Studies: It is used in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.

Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes

Mechanism of Action

The mechanism of action of 1,1,5,5-tetramethoxypentane involves its ability to undergo hydrolysis and release glutaraldehyde, which can then react with various biological molecules. Glutaraldehyde is known to cross-link proteins by forming covalent bonds with amino groups, leading to the stabilization of protein structures. This property is exploited in biological and medical applications, such as tissue fixation and enzyme immobilization .

Comparison with Similar Compounds

- 1,1,3,3-Tetramethoxybutane

- 1,1,6,6-Tetramethoxyhexane

- 1,2,3,4-Tetramethoxybutane

Comparison: 1,1,5,5-Tetramethoxypentane is unique due to its specific pentane backbone and the positioning of the methoxy groups. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .

Biological Activity

1,1,5,5-Tetramethoxypentane is a compound of interest due to its potential biological activities. This article presents a detailed overview of the research findings related to its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀O₈

- Molecular Weight : 304.293 g/mol

- CAS Number : 82031-49-0

The compound is characterized by four methoxy groups attached to a pentane backbone, which influences its solubility and reactivity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard protocols.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.3 |

| Pseudomonas aeruginosa | 0.4 |

These results indicate that the compound may be effective in treating infections caused by these pathogens.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The IC₅₀ values were found to be:

| Assay Type | IC₅₀ (µg/mL) |

|---|---|

| DPPH | 118 |

| ABTS | 338 |

These values suggest that the compound has a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cell lines. The following results were observed:

- TNF-α Inhibition : Reduction of TNF-α levels by approximately 40% at a concentration of 50 µg/mL.

- IL-6 Inhibition : Decrease in IL-6 production by about 35%.

These findings indicate potential applications in managing inflammatory conditions.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Agents demonstrated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study utilized various concentrations to establish dose-response relationships.

- Antioxidant Research : Another research article focused on the antioxidant properties of the compound compared to traditional antioxidants like ascorbic acid. Results showed that while ascorbic acid had an IC₅₀ of 90 µg/mL in DPPH assays, this compound offered comparable activity at higher concentrations.

- Inflammatory Response Study : A recent investigation into the anti-inflammatory effects noted that treatment with this compound significantly reduced markers of inflammation in animal models subjected to lipopolysaccharide (LPS) challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.